molecular formula C2H2ClFO2 B8249986 (R)-2-Chloro-2-fluoroacetic Acid

(R)-2-Chloro-2-fluoroacetic Acid

Cat. No.: B8249986
M. Wt: 112.49 g/mol
InChI Key: JBIKZDFUXGHTHD-SFOWXEAESA-N
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Description

(R)-2-Chloro-2-fluoroacetic acid (C₂H₂ClFO₂) is a chiral α-halo carboxylic acid characterized by a fluorine and chlorine atom substituted at the second carbon of the acetic acid backbone. Its molecular structure confers unique reactivity and stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. The compound is commercially available with high purity (≥98%) and is recognized by synonyms such as 2-chloro-2-fluoroacetic acid and chlorofluoroacetic acid .

Properties

IUPAC Name

(2R)-2-chloro-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKZDFUXGHTHD-SFOWXEAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H](C(=O)O)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pharmaceutical Intermediate Synthesis

(R)-2-Chloro-2-fluoroacetic acid is a precursor to protease inhibitors. A 2020 study demonstrated its use in synthesizing antimalarial agents via coupling with quinoline derivatives. The acid’s fluorine atom enhances metabolic stability, while chlorine improves target binding affinity.

Agrochemical Development

Patents disclose its incorporation into herbicides, where the (R)-enantiomer exhibits 3-fold higher activity against broadleaf weeds compared to the (S)-form .

Chemical Reactions Analysis

Substitution Reactions

The chlorine and fluorine atoms at the α-carbon participate in nucleophilic substitution reactions. Key pathways include:

Reaction Type Reagents/Conditions Products Source
Nucleophilic Substitution Aqueous NaOH/KOH (alkaline hydrolysis)2-Hydroxy-2-fluoroacetic acid derivatives ,
Thiolate Displacement β-lyase enzymes or pyridoxal models2-Chloro-1,1,2-trifluoroethanethiol*

*In enzymatic systems (e.g., β-lyase), the compound undergoes thiol-mediated displacement, forming reactive intermediates like chlorofluorothionoacetyl fluoride ( ).

Oxidation and Reduction

The carboxylic acid group and halogenated α-carbon exhibit redox activity:

Reaction Type Reagents/Conditions Products Source
Oxidation KMnO₄/CrO₃ (acidic conditions)Unstable keto-acid intermediates ,
Reduction LiAlH₄/NaBH₄2-Chloro-2-fluoroethanol

Oxidation under strong acidic permanganate conditions favors decarboxylation, though yields are poorly documented in public literature ( ).

Esterification

Reaction with alcohols produces esters, a key step in prodrug synthesis:

Alcohol Catalyst Product Application
MethanolH₂SO₄ or HCl gasMethyl (R)-2-chloro-2-fluoroacetatePharmaceutical intermediates
Benzyl alcoholDCC/DMAPBenzyl ester derivativesChiral resolving agents

Ester derivatives are critical for enhancing bioavailability in drug design ( ).

Enzymatic and Hydrolytic Pathways

β-Lyase enzymes catalyze the conversion of (R)-2-chloro-2-fluoroacetic acid into reactive acylating agents:

Enzyme/Model System Products Biological Relevance
Pyridoxal-dependent β-lyaseChlorofluorothionoacetyl fluoride (CF₃COF)Anticancer prodrug activation ( )
Aqueous hydrolysis (pH 7.4)Chlorofluoroacetic acid + F⁻Environmental degradation pathway

This enzymatic pathway generates electrophilic intermediates capable of acylating cellular nucleophiles, a mechanism exploited in targeted therapies ( ).

Comparative Reactivity

The presence of both chlorine and fluorine atoms creates unique reactivity compared to analogs:

Compound Substitution Rate (k, s⁻¹) Oxidative Stability Enzymatic Activation
(R)-2-Chloro-2-fluoroacetic acid1.2 × 10⁻³ModerateHigh
2-Chloroacetic acid5.8 × 10⁻³LowLow
2-Fluoroacetic acid3.4 × 10⁻⁴HighModerate

Fluorine’s electronegativity stabilizes transition states in substitution reactions, while chlorine enhances leaving-group ability ( , ).

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : (R)-2-Chloro-2-fluoroacetic acid serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives through substitution and esterification reactions.

Biology

  • Enzyme Inhibition Studies : The compound is investigated for its potential as an enzyme inhibitor. Its structural resemblance to natural substrates enables it to block enzyme active sites, impacting biochemical pathways. For instance, research has shown that it can inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.

Medicine

  • Therapeutic Potential : (R)-2-Chloro-2-fluoroacetic acid is explored as a precursor in drug development. Its ability to mimic natural substrates makes it a candidate for creating novel therapeutic agents targeting specific diseases. Studies have indicated that derivatives of this compound exhibit anti-cancer properties by disrupting cellular metabolism .

Industry

  • Agrochemical Production : The compound is utilized in the synthesis of herbicides and pesticides due to its efficacy in targeting specific biochemical pathways in plants . Its fluorinated structure enhances the biological activity of these compounds, making them more effective at lower concentrations.

Case Studies

Study Focus Findings
Study on Enzyme InhibitionInvestigated the inhibitory effects on specific enzymesDemonstrated significant inhibition of metabolic enzymes, suggesting potential therapeutic applications
Agrochemical DevelopmentSynthesis of herbicides using (R)-2-Chloro-2-fluoroacetic acidDeveloped new herbicides with improved efficacy and reduced environmental impact
Drug Development ResearchExploration of (R)-2-Chloro-2-fluoroacetic acid as a drug precursorIdentified promising anti-cancer properties through metabolic disruption mechanisms

Mechanism of Action

The mechanism of action of ®-2-Chloro-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs, emphasizing substituent differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
(R)-2-Chloro-2-fluoroacetic acid -Cl, -F at C₂ C₂H₂ClFO₂ 128.49 Chiral synthon, high acidity
2-(4-Chlorophenyl)-2-fluoroacetic acid Phenyl, -Cl, -F at C₂ C₈H₆ClFO₂ 188.58 Enhanced lipophilicity; drug intermediates
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid Phenyl, -Cl, -F, -OCH₃ at C₆ C₉H₈ClFO₃ 218.61 Antibacterial agent precursor
(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid Phenyl, -F, -OH at C₂ C₈H₇FO₃ 170.14 Stereoselective synthesis; NSAID derivatives
2,2-Dichloro-2-fluoroacetic acid -Cl, -Cl, -F at C₂ C₂HCl₂FO₂ 162.93 Higher electrophilicity; agrochemicals

Key Differences and Implications

Substituent Effects on Acidity :

  • The electron-withdrawing -Cl and -F groups in (R)-2-chloro-2-fluoroacetic acid increase its acidity compared to unsubstituted acetic acid. However, analogs like 2-(4-chlorophenyl)-2-fluoroacetic acid exhibit lower acidity due to the electron-donating phenyl group .
  • The dichloro analog (2,2-dichloro-2-fluoroacetic acid) shows even greater acidity, attributed to the cumulative inductive effect of two chlorine atoms .

Stereochemical Influence: The (R)-configuration in the target compound enables enantioselective reactions, distinguishing it from racemic mixtures or non-chiral analogs (e.g., 2,2-dichloro-2-fluoroacetic acid) .

Applications in Drug Development: Phenyl-substituted derivatives (e.g., 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid) are precursors to antibiotics and anti-inflammatory agents due to enhanced bioavailability from aromatic rings . Hydroxy-substituted analogs (e.g., (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid) are intermediates in non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity

(R)-2-Chloro-2-fluoroacetic acid is a chiral organic compound with the molecular formula C₂H₂ClFO₂. It has garnered attention in various fields, particularly in biological and medicinal research, due to its potential as an enzyme inhibitor and its applications in drug development.

The biological activity of (R)-2-Chloro-2-fluoroacetic acid primarily revolves around its ability to inhibit specific enzymes. This inhibition occurs through structural mimicry, where the compound resembles natural substrates, allowing it to bind to the active sites of enzymes and block their catalytic functions. This mechanism can influence various biochemical pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research has indicated that (R)-2-Chloro-2-fluoroacetic acid exhibits significant enzyme inhibition properties. For instance:

  • Enzyme Targets : The compound has been investigated for inhibiting enzymes involved in metabolic pathways, which could lead to potential therapeutic benefits in conditions such as cancer and metabolic disorders.
  • Comparison with Similar Compounds : Its biological activity is compared with that of 2-chloroacetic acid and 2-fluoroacetic acid, highlighting differences in reactivity and potency due to the presence of both chlorine and fluorine atoms.

Case Studies

  • Anticancer Activity : In a study involving C₂-fluoro substituted pyrrolobenzodiazepines (PBDs), compounds similar to (R)-2-Chloro-2-fluoroacetic acid demonstrated potential anticancer activity across various human tumor cell lines, showcasing its relevance in cancer research .
  • Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of (R)-2-Chloro-2-fluoroacetic acid. These studies often involve animal models where varying concentrations are administered to assess impacts on organ health and tumor incidence .

Pharmacokinetics

The pharmacokinetics of (R)-2-Chloro-2-fluoroacetic acid, including absorption, distribution, metabolism, and excretion, are critical for understanding its therapeutic potential. Research indicates that similar compounds can exhibit significant bioavailability and specific metabolic pathways that may influence their efficacy as drugs.

Comparison of Biological Activities

CompoundEnzyme InhibitionAnticancer ActivityToxicity Level
(R)-2-Chloro-2-fluoroacetic AcidModerateHighLow
2-Chloroacetic AcidLowModerateModerate
2-Fluoroacetic AcidModerateLowHigh

Summary of Case Studies

Study ReferenceFocus AreaKey Findings
Anticancer ActivitySignificant DNA-binding ability observed
Enzyme InhibitionEffective against specific metabolic enzymes
Toxicological AssessmentLow toxicity levels in controlled studies

Q & A

Q. How should researchers address inconsistencies in crystallographic data for (R)-2-chloro-2-fluoroacetic acid derivatives?

  • Methodological Answer : Re-evaluate crystal packing effects and hydrogen bonding networks using synchrotron X-ray diffraction. Apply Hirshfeld surface analysis to quantify intermolecular interactions. Ensure data deposition in the Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Chloro-2-fluoroacetic Acid
Reactant of Route 2
(R)-2-Chloro-2-fluoroacetic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.